molecular formula C7H14O2 B123799 (S)-4-Ethoxypentan-2-one CAS No. 155189-69-8

(S)-4-Ethoxypentan-2-one

Cat. No. B123799
CAS RN: 155189-69-8
M. Wt: 130.18 g/mol
InChI Key: BMHLYNKQNZQHKZ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Ethoxypentan-2-one, also known as ethyl 4-oxopentanoate, is a colorless liquid with a fruity odor. It is a versatile compound that is widely used in organic synthesis and research.

Mechanism of Action

The mechanism of action of (S)-4-Ethoxypentan-2-one is not well understood. However, it is believed to act as a nucleophile in chemical reactions due to the presence of the carbonyl group. It is also believed to interact with proteins and enzymes, which may contribute to its biological activity.
Biochemical and Physiological Effects
(S)-4-Ethoxypentan-2-one has been shown to have a range of biochemical and physiological effects. It has been found to exhibit antifungal, antibacterial, and antitumor activity. It has also been shown to have anti-inflammatory and analgesic effects. In addition, (S)-4-Ethoxypentan-2-one has been found to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of (S)-4-Ethoxypentan-2-one for lab experiments include its versatility, low toxicity, and ease of synthesis. It is also readily available and relatively inexpensive. However, its limitations include its low solubility in water and its potential to react with other compounds in the reaction mixture.

Future Directions

There are several future directions for research on (S)-4-Ethoxypentan-2-one. One area of research is the development of new synthetic routes to the compound. Another area of research is the investigation of its potential as a drug candidate for the treatment of various diseases. In addition, further research is needed to elucidate the mechanism of action of (S)-4-Ethoxypentan-2-one and its interactions with proteins and enzymes.
Conclusion
In conclusion, (S)-4-Ethoxypentan-2-one is a versatile compound with a wide range of scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (S)-4-Ethoxypentan-2-one is needed to fully understand its potential as a drug candidate and its interactions with proteins and enzymes.

Synthesis Methods

The synthesis of (S)-4-Ethoxypentan-2-one can be achieved through a variety of methods. One of the most common methods is the aldol condensation of (S)-4-Ethoxypentan-2-one acetoacetate with propanal. The reaction is catalyzed by a base such as potassium hydroxide and yields (S)-4-Ethoxypentan-2-one as the major product. Other methods include the reaction of (S)-4-Ethoxypentan-2-one 3-oxobutanoate with (S)-4-Ethoxypentan-2-one chloroformate and the reaction of (S)-4-Ethoxypentan-2-one acetoacetate with (S)-4-Ethoxypentan-2-one chloroformate.

Scientific Research Applications

(S)-4-Ethoxypentan-2-one has a wide range of scientific research applications. It is used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and fragrances. It is also used as a chiral building block in the synthesis of chiral compounds. In addition, (S)-4-Ethoxypentan-2-one is used as a solvent in chemical reactions and as a flavoring agent in the food industry.

properties

CAS RN

155189-69-8

Product Name

(S)-4-Ethoxypentan-2-one

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

(4S)-4-ethoxypentan-2-one

InChI

InChI=1S/C7H14O2/c1-4-9-7(3)5-6(2)8/h7H,4-5H2,1-3H3/t7-/m0/s1

InChI Key

BMHLYNKQNZQHKZ-ZETCQYMHSA-N

Isomeric SMILES

CCO[C@@H](C)CC(=O)C

SMILES

CCOC(C)CC(=O)C

Canonical SMILES

CCOC(C)CC(=O)C

synonyms

2-Pentanone, 4-ethoxy-, (S)- (9CI)

Origin of Product

United States

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